4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid
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Overview
Description
4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyanophenoxy group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyanophenoxy)benzoic acid: Shares the cyanophenoxy and benzoic acid groups but lacks the phthalimide moiety.
4-(4-Methoxyphenoxy)benzoic acid: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C28H16N2O6 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
4-[2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C28H16N2O6/c29-16-17-1-7-20(8-2-17)35-22-11-5-19(6-12-22)30-26(31)24-14-13-23(15-25(24)27(30)32)36-21-9-3-18(4-10-21)28(33)34/h1-15H,(H,33,34) |
InChI Key |
UJANKTRFBVTENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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